molecular formula C20H17NO4S B2651370 3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 900015-25-0

3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid

Cat. No.: B2651370
CAS No.: 900015-25-0
M. Wt: 367.42
InChI Key: UTRUQPRUIDDFFP-UHFFFAOYSA-N
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Description

3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a phenoxy group, and a phenylpropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid typically involves multiple steps:

    Formation of the Phenylpropanoyl Intermediate: The synthesis begins with the preparation of 3-phenylpropanoic acid, which is then converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂).

    Amidation Reaction: The acyl chloride is reacted with 4-aminophenol to form the amide linkage, resulting in 4-[(3-phenylpropanoyl)amino]phenol.

    Etherification: The phenolic hydroxyl group of 4-[(3-phenylpropanoyl)amino]phenol is then reacted with 2-chlorothiophene-3-carboxylic acid under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The phenoxy and thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, or other peroxides under acidic or basic conditions.

    Reduction: LiAlH₄ or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents under controlled temperatures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Conversion of the amide group to an amine.

    Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, 3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for a wide range of chemical modifications.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery efforts.

Industry

In material science, the compound’s unique properties could be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific proteins or enzymes, thereby modulating their activity. The phenylpropanoyl and thiophene moieties could interact with hydrophobic pockets in proteins, while the carboxylic acid group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-furancarboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.

    3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-pyridinecarboxylic acid: Contains a pyridine ring, which may alter its electronic properties and reactivity.

Uniqueness

The presence of the thiophene ring in 3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid imparts unique electronic properties, making it distinct from its analogs with furan or pyridine rings. This uniqueness can influence its reactivity and interactions in both chemical and biological contexts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[4-(3-phenylpropanoylamino)phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c22-18(11-6-14-4-2-1-3-5-14)21-15-7-9-16(10-8-15)25-17-12-13-26-19(17)20(23)24/h1-5,7-10,12-13H,6,11H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRUQPRUIDDFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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